molecular formula C15H15BN2O3 B2617674 {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid CAS No. 2377609-78-2

{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid

Cat. No.: B2617674
CAS No.: 2377609-78-2
M. Wt: 282.11
InChI Key: QYOUIXMSENHNHV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid (CAS: 2377609-78-2) is a boronic acid derivative featuring a benzodiazole core substituted at position 1 with a 4-methoxyphenylmethyl group and at position 5 with a boronic acid moiety. Its molecular formula is C₁₅H₁₅BN₂O₃, with a molar mass of 282.1 g/mol . The boronic acid group enables covalent interactions with diols and other nucleophiles, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]benzimidazol-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BN2O3/c1-21-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16(19)20)4-7-15(14)18/h2-8,10,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOUIXMSENHNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)CC3=CC=C(C=C3)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid typically involves the reaction of 1,3-benzodiazole derivatives with boronic acid reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the benzodiazole derivative is reacted with a boronic acid or boronate ester under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol or amine derivatives.

    Substitution: The benzodiazole moiety can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines or thiols, are frequently used.

Major Products: The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted benzodiazole derivatives .

Scientific Research Applications

Organic Synthesis

Catalysis in Cross-Coupling Reactions

Boronic acids are widely recognized for their role as intermediates in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The compound {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid serves as a versatile building block for synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. These reactions are essential in the pharmaceutical industry for developing complex molecules with high precision and efficiency .

Key Properties:

  • Molecular Weight: 282.1 g/mol
  • Boiling Point: Approximately 553.6 °C (predicted)
  • pKa: 7.86 (predicted)

Drug Delivery Systems

Micellar Drug Delivery Applications

Recent studies have highlighted the potential of boronic acid derivatives in drug delivery systems, particularly for cancer therapies. The dynamic one-step modular assembly strategy utilizing boronic acid-diol interactions facilitates the construction of micellar systems that can encapsulate therapeutic agents. For example, a study demonstrated that a micellar drug delivery system incorporating boronic acid achieved selective release of doxorubicin in acidic environments typical of tumor tissues . This pH-responsive behavior enhances the efficacy and reduces side effects of chemotherapeutic agents.

Advantages:

  • Controlled Release: The ability to release drugs selectively at pathological sites.
  • High Loading Capacity: Enhanced drug loading efficiency due to structural integrity in physiological conditions.

Polymer Chemistry

Synthesis of Boronic Acid-Containing Polymers

The incorporation of boronic acids into polymer matrices has led to the development of novel materials with unique properties. These polymers can be utilized in various applications, including sensors and hydrogels. The ability to form dynamic covalent bonds allows for the creation of responsive materials that can change their properties based on environmental stimuli . Such polymers are particularly useful in biomedical applications where responsiveness to biological signals is crucial.

Case Study 1: Boronic Acid-Based Drug Delivery Systems

A study published in Nature Communications detailed the development of amphiphilic micelles using this compound as a core component. These micelles demonstrated significant cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells, showcasing their potential for targeted cancer therapy .

Case Study 2: Polymer Applications in Biosensing

Research has also explored the use of boronic acid-containing polymers for glucose sensing applications. The dynamic nature of boronic acid interactions allows these materials to exhibit changes in fluorescence upon binding to glucose, offering a promising avenue for developing sensitive biosensors .

Mechanism of Action

The mechanism of action of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid primarily involves its ability to form covalent bonds with target molecules. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazole-Based Boronic Acids

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1-[(4-Methoxyphenyl)methyl], 5-B(OH)₂ C₁₅H₁₅BN₂O₃ 282.1 Bulky 4-methoxyphenylmethyl group; potential for enhanced binding affinity
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid 1-Methyl, 6-Fluoro, 5-B(OH)₂ C₈H₈BFN₂O₂ 193.97 Fluorine substitution improves electronegativity; smaller substituents

Key Differences

  • Electronic Properties : The fluorine atom in the analog increases electronegativity, which could alter reactivity in Suzuki-Miyaura coupling reactions or interactions with biological targets .

Boronic Acid Derivatives with Heterocyclic Cores

BODIPY-Boronic Acid Conjugates

highlights BODIPY dyes functionalized with 4-methoxyphenyl boronic acid as electron-donating groups. Unlike the target compound’s benzodiazole core, BODIPY is a fluorescent chromophore. The boronic acid in these conjugates facilitates applications in bioimaging and sensor design, leveraging both fluorescence and diol-binding capabilities .

Stilbene-Based Boronic Acids

describes cis-stilbene boronic acids (e.g., compounds 13c and 13d) as potent tubulin polymerization inhibitors (IC₅₀ = 21–22 μM). These compounds replace hydroxyl groups in combretastatin with boronic acid, enhancing cytotoxicity (IC₅₀ = 0.48–2.1 μM against cancer cell lines). In contrast, the target compound’s benzodiazole core may favor different binding modes, such as interactions with enzymes or receptors via π-stacking .

Phenylboronic Acid (PBA)

A benchmark compound (), PBA (B(OH)₂-C₆H₅) lacks the benzodiazole and methoxy groups of the target compound. It exhibits moderate diol-binding affinity (K₁ = 1,648–2,357 M⁻¹) . The target compound’s extended aromatic system and methoxy group likely improve binding specificity and solubility, making it more suitable for biomedical applications.

Tetrazole-Containing Boronic Acids

describes a tetrazole-linked boronic acid with a sulfonamide group. Tetrazole acts as a carboxylic acid bioisostere, which could enhance metabolic stability. However, the target compound’s benzodiazole core may offer superior rigidity for target engagement .

Cyclic Boronate Esters

lists dioxazaborocane derivatives (e.g., QH-1248 and QH-4311) with methoxyphenyl groups. These cyclic esters stabilize the boronic acid, reducing hydrolysis susceptibility. The target compound’s free boronic acid group, while more reactive, enables dynamic covalent chemistry, advantageous in sensing and drug delivery .

Key Insights

  • Enzyme Inhibition : The in silico HDAC inhibitors () with boronic acid moieties suggest that the target compound’s benzodiazole core could be optimized for similar applications, leveraging its planar structure for active-site binding.
  • Cytotoxicity : Stilbene-based boronic acids () demonstrate that boronic acid substitution can enhance cytotoxicity, though the target compound’s activity remains unexplored.

Biological Activity

{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid (CAS number 2377609-78-2) is a boron-containing compound with potential applications in medicinal chemistry. Its structure includes a benzodiazole moiety, which is known for its diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings and data.

  • Molecular Formula : C15H15BN2O3
  • Molecular Weight : 282.11 g/mol
  • Purity : >97%

Antitumor Activity

Boron-containing compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that derivatives of benzodiazoles exhibit significant antitumor effects:

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cell proliferation. For instance, related compounds have been shown to inhibit Polo-like kinase (PLK4), which is crucial for cell cycle regulation.
  • Case Studies : In vitro studies demonstrated that similar benzodiazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antiproliferative effects .
CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1

Antimicrobial Activity

The compound's boronic acid functionality may enhance its interaction with bacterial enzymes, leading to antimicrobial effects:

  • Activity Spectrum : Studies have reported that similar boronic acids can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations.
  • Mechanism : The presence of the boron atom allows for reversible covalent bonding with nucleophilic sites in bacterial enzymes, disrupting their function.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
S. aureus1 µg/mL
E. coli1 µg/mL

Enzyme Inhibition

The compound has potential as an enzyme inhibitor due to its structural features:

  • Proteasome Inhibition : Similar compounds have been shown to inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.
  • HIF-1α Inhibition : Certain derivatives have been identified as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in tumor growth under low oxygen conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The position and nature of substituents on the benzodiazole ring significantly affect potency and selectivity against various biological targets.
  • Boron Atom Role : The boron atom enhances binding affinity to target proteins through unique interactions not available to carbon-based analogs.

Q & A

Q. Key Considerations :

  • Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency due to improved oxidative addition with Pd catalysts .
  • Side reactions (e.g., protodeboronation) are minimized by optimizing base concentration and reaction time .

How can contradictory crystallographic data for this compound be resolved during structural refinement?

Advanced Research Focus
Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) require:

Software Tools : Use SHELXL for high-resolution refinement, especially for small-molecule structures. It handles twinned data and partial occupancy effectively .

Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional group orientations.

Parameter Adjustment : Refine thermal displacement parameters (ADPs) and apply restraints for disordered regions .

Q. Example Workflow :

StepTool/MethodOutcome
Data CollectionX-ray diffractometerRaw intensity data
Initial RefinementSHELXS/SHELXDPreliminary structure
Final RefinementSHELXLR-factor < 0.05

What analytical methods are recommended for detecting trace impurities in this boronic acid derivative?

Basic Research Focus
LC-MS/MS is the gold standard for impurity profiling:

  • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in H₂O and acetonitrile.
  • Detection : MRM mode with ESI+ ionization (LOD < 1 ppm) .

Advanced Consideration :
For genotoxic impurities (e.g., residual aryl bromides), validate method robustness per ICH Q2(R1) guidelines , including linearity (R² > 0.995) and accuracy (90–110% recovery) .

How do electronic effects of substituents influence Suzuki-Miyaura coupling efficiency with this compound?

Advanced Research Focus
Electron-donating groups (e.g., 4-methoxy) on the boronic acid enhance coupling rates:

  • Mechanistic Insight : The methoxy group increases electron density at the boron center, facilitating transmetallation with Pd(0) intermediates .

  • Experimental Data :

    Boronic AcidYield (%)Catalyst
    4-Methoxyphenyl70–85Pd(PPh₃)₄
    4-Cyanophenyl<10Pd(PPh₃)₄

Q. Optimization Strategy :

  • Use Pd(PCy₃)₂ for electron-deficient partners to reduce decomposition .
  • Increase boronic acid stoichiometry (1.5–2.0 eq) for sluggish reactions .

What strategies mitigate boronic acid decomposition during storage or reaction?

Q. Basic Research Focus

  • Storage : Store under inert gas (N₂/Ar) at –20°C, dissolved in anhydrous THF or DMF to prevent hydrolysis.
  • Reaction Conditions : Avoid protic solvents (e.g., MeOH) and strong acids. Use degassed solvents to minimize oxidation .

Advanced Insight :
Protodeboronation can be tracked via ¹¹B NMR (δ ~30 ppm for boronic acid vs. δ ~10 ppm for decomposition products) .

How can regioselectivity challenges in functionalizing the benzodiazole core be addressed?

Q. Advanced Research Focus

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer cross-coupling to the 5-position .
  • Catalyst Screening : Pd/XPhos systems improve selectivity for sterically hindered positions.

Case Study :
In a triazine-based analogue, regioselective coupling at the 5-position was achieved using 3 mol% Pd(PCy₃)₂ and refluxing toluene .

What computational tools predict mutagenicity risks for boronic acid derivatives?

Q. Advanced Research Focus

  • In Silico Models : Use Derek Nexus or Sarah Nexus to flag structural alerts (e.g., boronate esters).
  • Validation : Compare with experimental Ames test data for impurities like methyl phenyl boronic acid .

Mitigation : Control impurities to <1 ppm via recrystallization or preparative HPLC .

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